![molecular formula C12H21NO4 B14615793 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid CAS No. 60289-31-8](/img/structure/B14615793.png)
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is an organic compound that features a heptanoic acid backbone with a pyrrolidinone ring substituted at the second position with a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of carboxylic acids and pyrrolidinone derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid, under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment to the Heptanoic Acid Backbone: The pyrrolidinone derivative is then coupled with heptanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 7-[2-(Carboxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid.
Reduction: 7-[2-(Hydroxymethyl)-5-hydroxypyrrolidin-1-yl]heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyrrolidinone derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoic acid: Similar structure with an additional carbon in the backbone.
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoic acid: Similar structure with one less carbon in the backbone.
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]pentanoic acid: Similar structure with two fewer carbons in the backbone.
Uniqueness
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is unique due to its specific combination of a heptanoic acid backbone and a pyrrolidinone ring with a hydroxymethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
60289-31-8 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H21NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1-9H2,(H,16,17) |
Clave InChI |
DKQIMJLQIAQPJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1CO)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


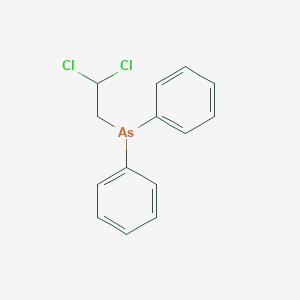
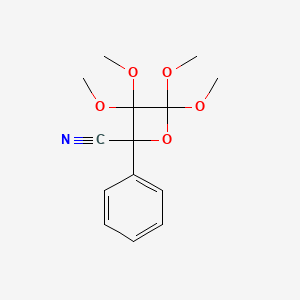
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
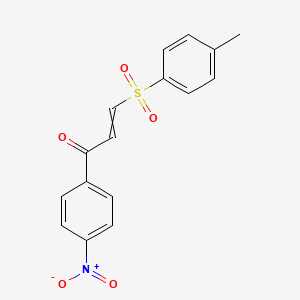

![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
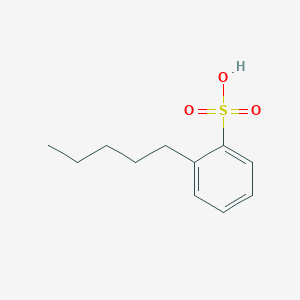
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
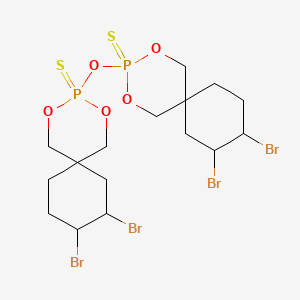
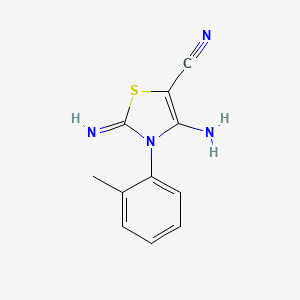

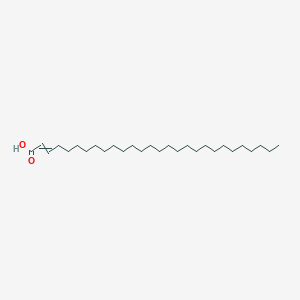

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
